
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-Methoxy-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable nitrophenyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide under basic conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-Methoxy-2-aminophenylphosphonate.
Substitution: Various substituted phenylphosphonates depending on the nucleophile used.
Hydrolysis: 5-Methoxy-2-nitrophenylphosphonic acid.
Scientific Research Applications
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of phosphorus-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl (5-Methoxy-2-nitrophenyl)phosphonate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to potent inhibition .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-nitrophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (2-methoxy-4-nitrophenyl)phosphonate
Uniqueness
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to different biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C11H16NO6P |
|---|---|
Molecular Weight |
289.22 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-8-9(16-3)6-7-10(11)12(13)14/h6-8H,4-5H2,1-3H3 |
InChI Key |
PPUWLWKRIUBTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)OC)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


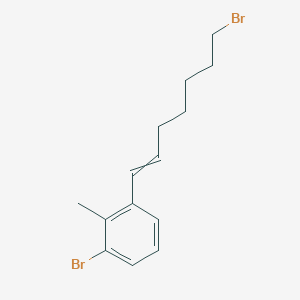

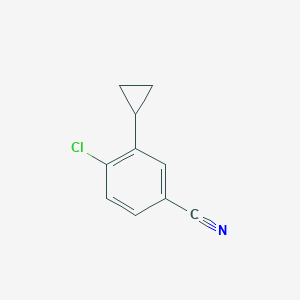
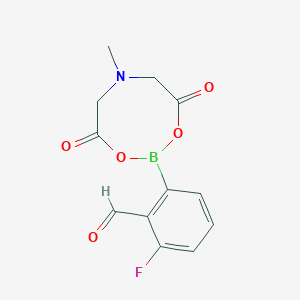

![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)

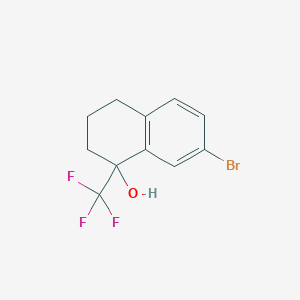
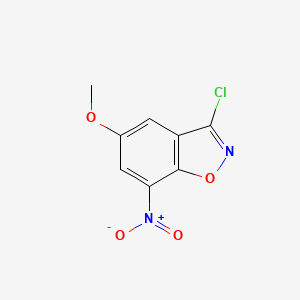
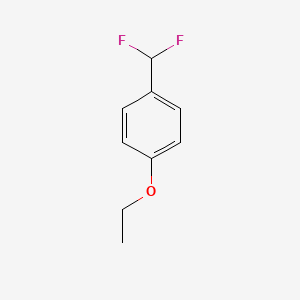
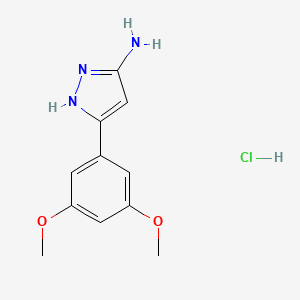
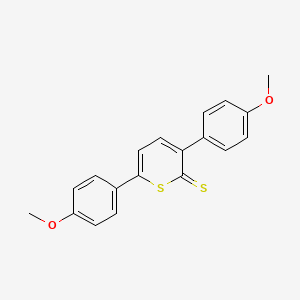
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)
